molecular formula C18H17NO5 B557375 Fmoc-Ser-OH CAS No. 73724-45-5

Fmoc-Ser-OH

Cat. No.: B557375
CAS No.: 73724-45-5
M. Wt: 327.3 g/mol
InChI Key: JZTKZVJMSCONAK-INIZCTEOSA-N
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Description

Fmoc-Ser-OH: , also known as fluorenylmethyloxycarbonyl-L-serine, is a derivative of the amino acid serine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of serine, allowing for selective reactions to occur at other functional groups without interference.

Biochemical Analysis

Biochemical Properties

Fmoc-Ser-OH plays a significant role in biochemical reactions. It is a key component in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . This property allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Cellular Effects

The effects of this compound on cellular processes are largely related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the nature of the peptide being synthesized.

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing it from reacting with other groups . Once the peptide synthesis is complete, the Fmoc group can be removed under basic conditions, allowing the peptide to fold and function properly .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its stability. This compound is stable under normal storage conditions, but the Fmoc group can be rapidly removed under basic conditions . This property allows for the controlled synthesis and modification of peptides.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It serves as a building block in the synthesis of peptides, and the Fmoc group can be removed to allow the peptide to function properly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Ser-OH typically involves the protection of the amino group of serine with the fluorenylmethyloxycarbonyl group. One common method is to react serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the protection of serine with the fluorenylmethyloxycarbonyl group, followed by purification steps to ensure high purity of the final product. The use of tert-butyl acetate, perchloric acid, and tert-butyl alcohol in the reaction mixture can help in achieving high chiral purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ser-OH undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include protected and deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Fmoc-Ser-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and vaccines. It is also used in the synthesis of bioactive peptides for research and development purposes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group in the side chain of serine, which allows for additional functionalization and modification. This makes it particularly useful in the synthesis of peptides that require specific functional groups for biological activity .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKZVJMSCONAK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73724-45-5
Record name 73724-45-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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